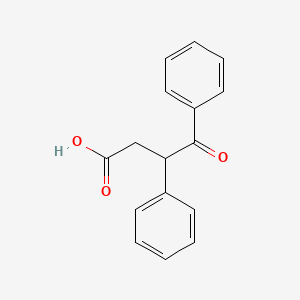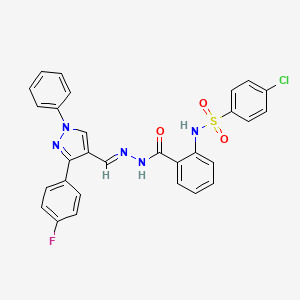![molecular formula C46H36F6O8P2PdS2 B12054331 [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)
[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) is a complex compound that plays a significant role in the field of coordination chemistry and catalysis. This compound is known for its unique chiral properties and its ability to act as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) typically involves the reaction of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl] with palladium(II) triflate in the presence of water. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The resulting complex is then purified through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as hydrogen gas or hydrides.
Substitution: The compound is known for its ability to participate in substitution reactions, where ligands in the coordination sphere of palladium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substituting agents: Such as halides or phosphines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those requiring chiral catalysts for their synthesis.
Industry: The compound is used in the production of fine chemicals and advanced materials, where precise control over chemical reactions is required.
Wirkmechanismus
The mechanism of action of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the halide substrate, allowing it to couple with an organometallic reagent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II): Another palladium complex known for its catalytic properties in cross-coupling reactions.
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry.
Uniqueness
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) is unique due to its chiral properties, which make it particularly useful in asymmetric synthesis. Its ability to act as a highly efficient catalyst in various chemical reactions also sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C46H36F6O8P2PdS2 |
|---|---|
Molekulargewicht |
1063.3 g/mol |
IUPAC-Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/C44H32P2.2CHF3O3S.2H2O.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*2-1(3,4)8(5,6)7;;;/h1-32H;2*(H,5,6,7);2*1H2;/q;;;;;+2/p-2 |
InChI-Schlüssel |
IMSBKDDEQLOVOF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)

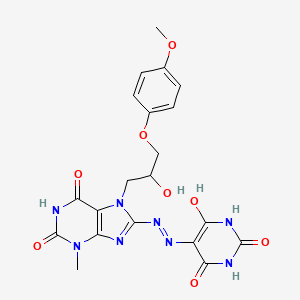

![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)
![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
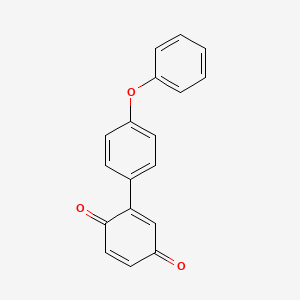
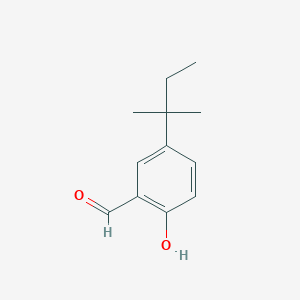
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
